2-(4-Fluorophenyl)-6-nitroquinolin-4-OL
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Overview
Description
2-(4-Fluorophenyl)-6-nitroquinolin-4-OL is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL typically involves multi-step organic reactions. One common method includes the nitration of 2-(4-Fluorophenyl)quinoline followed by hydroxylation. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The hydroxylation step often involves the use of a strong base such as sodium hydroxide in an aqueous medium .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-6-nitroquinolin-4-OL undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of aminoquinoline derivatives.
Substitution: Formation of halogenated quinoline derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-6-nitroquinolin-4-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-6-nitroquinolin-4-OL involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition can lead to changes in cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenyl)-6-methylquinolin-4-OL
- 2-(4-Fluorophenyl)-6-chloroquinolin-4-OL
- 2-(4-Fluorophenyl)-6-bromoquinolin-4-OL
Uniqueness
2-(4-Fluorophenyl)-6-nitroquinolin-4-OL stands out due to its nitro group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of electronic materials and as a precursor for further functionalization .
Properties
Molecular Formula |
C15H9FN2O3 |
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Molecular Weight |
284.24 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-6-nitro-1H-quinolin-4-one |
InChI |
InChI=1S/C15H9FN2O3/c16-10-3-1-9(2-4-10)14-8-15(19)12-7-11(18(20)21)5-6-13(12)17-14/h1-8H,(H,17,19) |
InChI Key |
ZZGBBJNNYPCZPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(N2)C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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